Enhanced Lipophilicity and Altered Physicochemical Profile vs. Parent Scaffold
The introduction of a methyl group at the 4-position of the pyrazolo[1,5-a]pyridine-3-carbaldehyde core significantly increases its computed lipophilicity. The target compound has an XLogP3-AA value of 0.9, compared to 0.5 for the unsubstituted analog pyrazolo[1,5-a]pyridine-3-carbaldehyde [1][2]. This 0.4 log unit increase translates to a more than doubling of the partition coefficient, which can profoundly impact membrane permeability and metabolic stability in lead optimization programs. High-strength differential evidence (e.g., direct head-to-head in vitro assays) is not available in the public domain for this specific aldehyde; this comparison is based on authoritative computed property datasets.
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3-AA: 0.9; Molecular Weight: 160.17 g/mol |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyridine-3-carbaldehyde: XLogP3-AA: 0.5; Molecular Weight: 146.15 g/mol |
| Quantified Difference | Δ XLogP3-AA = +0.4; Δ Molecular Weight = +14.02 g/mol |
| Conditions | Computed properties from PubChem (Release 2021.05.07) |
Why This Matters
For procurement, this ensures the selected building block delivers the desired lipophilicity window for CNS or intracellular target programs, which the parent compound cannot provide.
- [1] PubChem Compound Summary for CID 83480189, 4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde. View Source
- [2] PubChem Compound Summary for CID 11156962, Pyrazolo[1,5-a]pyridine-3-carbaldehyde. View Source
